molecular formula C16H18N2O3 B2675404 2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide CAS No. 946322-89-0

2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide

Cat. No.: B2675404
CAS No.: 946322-89-0
M. Wt: 286.331
InChI Key: ZWAMPLFLIIUQOI-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide, also known as AGN 194310, is a chemical compound that has been synthesized for scientific research purposes. This compound is of interest to researchers due to its potential applications in the fields of neuroscience and pharmacology.

Scientific Research Applications

Isoxazolone Derivatives in Medicinal Chemistry

Isoxazolone derivatives are recognized for their significant biological and medicinal properties. These compounds serve as excellent intermediates for synthesizing various heterocycles and have undergone numerous chemical transformations. The synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, a type of isoxazolone derivative, has been achieved through a three-component reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under different catalysts and conditions. This synthesis pathway highlights the versatility and potential applications of isoxazolone derivatives in the development of new therapeutic agents due to their substantial biological activities (Laroum et al., 2019).

Acetamide in Environmental and Health Research

Acetamide and its derivatives have been the focus of environmental and health-related studies. For instance, the degradation of acetaminophen, a compound related to acetamide, by advanced oxidation processes (AOPs) has been extensively researched. This work emphasizes the importance of understanding the by-products and biotoxicity of acetaminophen degradation, as well as proposing degradation pathways. Such studies contribute to enhancing the degradation efficiency of AOP systems and highlight the environmental impact of acetamide derivatives (Qutob et al., 2022).

Additionally, the adsorptive elimination of acetaminophen from water has been reviewed, focusing on recent progress and identifying new foundations for further work. This research underscores the environmental protection efforts against water pollution by acetaminophen and its relevance to acetamide chemistry (Igwegbe et al., 2021).

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-20-12-8-6-11(7-9-12)10-15(19)17-16-13-4-2-3-5-14(13)18-21-16/h6-9H,2-5,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAMPLFLIIUQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C3CCCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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